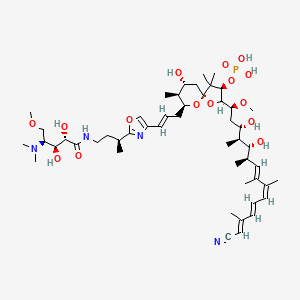

Calyculin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calyculin F is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are highly valued in scientific research due to their ability to inhibit serine/threonine protein phosphatases, making them useful tools in studying cellular processes regulated by reversible phosphorylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of calyculin F involves complex organic reactions due to its intricate structure, which includes multiple chiral centers and functional groups. The synthetic route typically starts with the preparation of key fragments, which are then assembled through a series of coupling reactions. Transition-metal-catalyzed coupling reactions are often employed to construct the tetraene fragment of this compound .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Therefore, total synthesis in the laboratory is the primary method for producing this compound. Advances in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Calyculin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Applications De Recherche Scientifique

Mécanisme D'action

Calyculin F exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A. This inhibition disrupts the dephosphorylation of key regulatory proteins, leading to alterations in cellular processes such as signal transduction and cell cycle progression. The compound’s ability to penetrate cell membranes enhances its effectiveness as an inhibitor .

Comparaison Avec Des Composés Similaires

Calyculin F is similar to other members of the calyculin family, such as calyculin A, B, and C. These compounds share a common structural framework and exhibit similar biological activities. this compound is unique in its specific inhibitory profile and potency against protein phosphatases. Other similar compounds include okadaic acid and microcystins, which also inhibit protein phosphatases but differ in their chemical structures and sources .

Propriétés

Numéro CAS |

133445-06-4 |

|---|---|

Formule moléculaire |

C50H81N4O15P |

Poids moléculaire |

1009.2 g/mol |

Nom IUPAC |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

Clé InChI |

FKAWLXNLHHIHLA-PCYJXAAMSA-N |

SMILES isomérique |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

SMILES canonique |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)

![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)